1-(Furo[2,3-c]pyridin-7-yl)piperidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
1-furo[2,3-c]pyridin-7-ylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H14N2O3/c16-13(17)10-2-6-15(7-3-10)12-11-9(1-5-14-12)4-8-18-11/h1,4-5,8,10H,2-3,6-7H2,(H,16,17) |
InChI Key |
UKZXGUIOWPZETL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=CC3=C2OC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Furo[2,3-c]pyridin-7-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furo[2,3-c]pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperidine Ring: The piperidine ring is often introduced via nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(Furo[2,3-c]pyridin-7-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the piperidine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the creation of a wide range of derivatives with potentially diverse biological activities.
Scientific Research Applications
1-(Furo[2,3-c]pyridin-7-yl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new chemical entities.
Biology: This compound is used in the study of biological pathways and mechanisms, particularly those involving heterocyclic compounds.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals, benefiting from its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(Furo[2,3-c]pyridin-7-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, physicochemical properties, and biological activities of 1-(Furo[2,3-c]pyridin-7-yl)piperidine-4-carboxylic acid with related compounds:
*Inferred formula based on structural analysis.
Key Differences and Implications
Core Heterocycle and Bioactivity: The target compound’s furopyridine core contrasts with the quinolone in 19h, which is critical for antibacterial activity via DNA gyrase inhibition . The furopyridine’s oxygen atom may instead favor interactions with neuronal receptors or kinases.
Substituent Effects on Solubility and Reactivity: The ethoxycarbonyl group in 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid increases hydrophobicity (Log S = -2.05) compared to the target compound’s free carboxylic acid, which improves water solubility .
Synthetic Utility :
- The target compound and SY096374 share utility as intermediates for drug discovery, but the latter’s thiazolo-pyridine scaffold is more commonly associated with kinase inhibitors .
- 2-Chloro-6-methylpyrimidine-4-carboxylic acid serves primarily as a building block in agrochemicals, lacking the piperidine flexibility seen in the target compound .
Biological Activity
1-(Furo[2,3-c]pyridin-7-yl)piperidine-4-carboxylic acid is a heterocyclic compound that combines a piperidine ring with a furo[2,3-c]pyridine moiety. This unique structural configuration contributes to its potential biological activities, making it an interesting subject for medicinal chemistry research. The compound has garnered attention for its possible applications in various therapeutic areas, including cancer treatment and neuroprotection.
The molecular formula of this compound is , with a molecular weight of approximately 246.26 g/mol. The presence of functional groups in its structure allows for diverse chemical reactivity, which is essential for modifying the compound to enhance its biological activity and optimize pharmacokinetic properties .
Biological Activities
Research indicates that derivatives of both piperidine and furo[2,3-c]pyridine exhibit a range of biological activities. Notably, studies have highlighted several key areas where this compound may have significant effects:
1. Anticancer Activity
Recent studies suggest that compounds with similar structures may possess anticancer properties. For example, certain piperidine derivatives have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells . The specific mechanisms by which this compound exerts its effects remain to be fully elucidated.
2. Neuroprotective Effects
The furo[2,3-c]pyridine framework has been associated with neuroprotective properties in some studies. Compounds sharing similar structural features have demonstrated potential in mitigating neuroinflammation and protecting neuronal cells from damage .
3. Enzyme Inhibition
The compound's structure may allow it to interact with various enzymes, potentially inhibiting their activity. For instance, some furo-pyridine derivatives have been reported as inhibitors of kinases such as B-Raf and EGFR, which are critical in cancer signaling pathways .
Case Studies
Several case studies provide insights into the biological activity of related compounds:
Synthesis and Modifications
The synthesis of this compound can be achieved through various methods that allow for the generation of analogs with enhanced biological activities. These synthetic strategies are crucial for exploring the structure-activity relationship (SAR) of the compound.
Q & A
Q. What in vitro assays evaluate target engagement?
- Methodological Answer : Enzyme inhibition assays (e.g., PDE5 IC via fluorescence polarization) quantify potency. Cellular uptake studies (LC-MS/MS intracellular quantification) and cytotoxicity screens (MTT assay) validate selectivity .
Data Contradiction Analysis
Q. How to reconcile conflicting stability data under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies (25°C/60% RH, pH 1–13). Use UPLC-PDA to track degradation products (e.g., hydrolysis of the furopyridine ring). Compare with literature using Arrhenius modeling to extrapolate shelf-life .
Structural and Mechanistic Insights
Q. What role does the piperidine-4-carboxylic acid moiety play in pharmacological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
